![molecular formula C18H23N3O4 B2763066 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-methoxy-5-methylphenyl)acetamide CAS No. 1003231-55-7](/img/structure/B2763066.png)
2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-methoxy-5-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-methoxy-5-methylphenyl)acetamide” belongs to a class of compounds known as diazaspirodecane derivatives . These compounds are characterized by a spirocyclic structure, which consists of two rings of different sizes sharing a single atom .
Molecular Structure Analysis
The molecular structure of this compound, like other diazaspirodecane derivatives, is likely to be complex due to the presence of multiple functional groups and a spirocyclic structure . The exact structure would need to be determined through techniques such as X-ray crystallography .Wissenschaftliche Forschungsanwendungen
Proteomics Research
(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetic acid: is used in proteomics research. Its molecular formula is C11H16N2O4 , with a molecular weight of 240.26 g/mol . Researchers study its interactions with proteins, enzymes, and other biomolecules to understand cellular processes and identify potential drug targets.
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition
A study explored a series of novel derivatives of 2,8-diazaspiro[4.5]dec-2-ene , which includes this compound. These derivatives were designed, synthesized, and evaluated as inhibitors against protein tyrosine phosphatase 1B (PTP1B) . PTP1B plays a crucial role in regulating insulin signaling and glucose homeostasis, making it an attractive target for diabetes and obesity therapies.
Selective TYK2/JAK1 Inhibition
Another study investigated 2,8-diazaspiro[4.5]decan-1-one derivatives as selective inhibitors of TYK2 and JAK1 kinases . These kinases are involved in immune responses and inflammatory pathways. The compound’s spirocyclic scaffold was modified to enhance its inhibitory activity, leading to the discovery of a superior derivative (compound 48).
Impurity Analysis
In addition to its applications in drug discovery, (8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetic acid is also used for impurity analysis in bulk manufacturing and sourcing . Understanding impurities is critical for ensuring the safety and quality of pharmaceutical products.
Wirkmechanismus
Target of Action
The primary targets of this compound are TYK2/JAK1 . These are key proteins involved in the Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway, which is crucial for many aspects of cellular function, including cell growth, differentiation, and immune response .
Mode of Action
This compound acts as a selective inhibitor of TYK2/JAK1 . It binds to these proteins, preventing them from carrying out their normal function. This disruption can lead to changes in the signaling pathways they are involved in .
Biochemical Pathways
The inhibition of TYK2/JAK1 affects the JAK-STAT signaling pathway . This pathway is involved in transmitting information from chemical signals outside the cell, through the cell membrane, and into the cell’s DNA. Disruption of this pathway can have significant downstream effects on cellular function .
Result of Action
The inhibition of TYK2/JAK1 by this compound can lead to changes in cellular function. Depending on the specific context, this could result in a variety of outcomes, such as altered cell growth or immune response .
Eigenschaften
IUPAC Name |
2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(2-methoxy-5-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4/c1-12-6-7-14(25-2)13(10-12)19-15(22)11-21-16(23)18(20-17(21)24)8-4-3-5-9-18/h6-7,10H,3-5,8-9,11H2,1-2H3,(H,19,22)(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNRUVBVTMWPMSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CN2C(=O)C3(CCCCC3)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-methoxy-5-methylphenyl)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.